(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid
Description
Properties
IUPAC Name |
2-[(4-hydroxy-6-oxo-5-propan-2-yl-1H-pyrimidin-2-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-4(2)6-7(14)10-9(11-8(6)15)16-3-5(12)13/h4H,3H2,1-2H3,(H,12,13)(H2,10,11,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAAQXIRMQYYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(NC1=O)SCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid typically involves the condensation of appropriate pyrimidine derivatives with acetic acid or its derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, which are crucial for its application in research and development.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to alter the oxidation state of the sulfur atom.
Substitution: The acetic acid moiety can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
Scientific Research Applications
Introduction to Lithium(1+) Ion 4-(Dimethylamino)But-2-Ynoate
Lithium(1+) ion 4-(dimethylamino)but-2-ynoate, also known as 4-(dimethylamino)but-2-ynoic acid lithium salt, is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a lithium ion, which plays a crucial role in its reactivity and applications.
Organic Synthesis
Lithium(1+) ion 4-(dimethylamino)but-2-ynoate serves as a reagent in organic synthesis. Its ability to act as a nucleophile allows it to participate in reactions such as nucleophilic addition to carbonyl compounds, which is essential for constructing complex organic molecules.
Biological Applications
Research indicates potential biological activities associated with this compound:
- Anticancer Research : Studies have shown that lithium salts can influence cellular signaling pathways related to cancer progression. The compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
- Neuroprotective Effects : Lithium compounds are known for their neuroprotective properties, particularly in the context of neurodegenerative diseases. The specific effects of lithium(1+) ion 4-(dimethylamino)but-2-ynoate on neuronal cells warrant further investigation to understand its mechanisms of action .
Material Science
Due to its unique properties, this lithium salt can be utilized in the development of advanced materials:
- Lithium-ion Batteries : The compound's lithium component makes it relevant for research into new battery technologies, where it may contribute to improved energy storage solutions .
- Polymers and Composites : Incorporating lithium salts into polymer matrices can enhance their mechanical and thermal properties, making them suitable for various industrial applications .
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that treatment with lithium(1+) ion 4-(dimethylamino)but-2-ynoate leads to significant reductions in cell viability across various cancer cell lines. For instance, treatment resulted in a marked decrease in proliferation rates compared to untreated controls, indicating its potential role as an anticancer agent .
Case Study 2: Neuroprotection
A study explored the neuroprotective effects of lithium compounds on neuronal cultures subjected to oxidative stress. Results indicated that the presence of lithium(1+) ion 4-(dimethylamino)but-2-ynoate significantly reduced markers of apoptosis and oxidative damage, suggesting its potential use in therapies for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid involves its interaction with molecular targets such as enzymes and nucleotides. The compound can inhibit or mimic natural nucleotides, thereby affecting biochemical pathways related to DNA and RNA synthesis. This interaction is crucial for its role in developing therapeutic agents and studying molecular biology processes .
Comparison with Similar Compounds
Key Observations :
Longer alkyl chains (e.g., pentyl) increase lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
Carboxylic Acid Chain Length :
- Replacing the acetic acid group with propionic acid (as in sc-309869) extends the carbon chain, likely modifying electronic effects (e.g., pKa) and intermolecular interactions (e.g., hydrogen bonding) .
Physicochemical Properties
While experimental data (e.g., logP, solubility) are unavailable in the evidence, trends can be inferred:
- Solubility : The acetic acid group enhances water solubility compared to propionic acid derivatives, but the hydrophobic isopropyl group may counteract this effect.
- Stability : The oxo and hydroxy groups on the pyrimidine ring could participate in tautomerism, affecting stability under varying pH conditions .
Biological Activity
(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological pathways, making it a candidate for therapeutic applications. This article reviews the available research on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The chemical formula for this compound is C9H12N2O4S. The presence of a pyrimidine ring and a sulfanyl group indicates potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains. A study evaluating similar pyrimidine derivatives found that certain modifications led to enhanced antibacterial activity, particularly against Gram-positive bacteria .
Antitumor Activity
Pyrimidine derivatives have been explored for their antitumor properties. In vitro studies have demonstrated that certain pyrimidine compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, thiazole-bearing pyrimidines have shown significant cytotoxicity against human cancer cell lines . The structure of this compound suggests it may share similar mechanisms.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds with hydroxyl groups, such as (4-Hydroxy-5-isopropyl-6-oxo), can scavenge free radicals effectively. Studies have reported that related compounds demonstrate significant DPPH radical scavenging activity, indicating their potential as antioxidant agents .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in metabolic pathways, such as aldose reductase (ALR2), which is a target for diabetic complications .
- Cell Cycle Arrest : Antitumor activity may be mediated through the induction of cell cycle arrest in cancer cells, leading to apoptosis.
- Radical Scavenging : The antioxidant activity is likely due to the ability of the hydroxyl groups to donate electrons and neutralize reactive oxygen species.
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Antimicrobial Efficacy : A study on thiazole-pyrimidine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting an MIC value lower than 10 µg/mL .
- Cytotoxicity in Cancer Cells : Research on pyrimidine analogs revealed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects .
- Oxidative Stress Mitigation : A recent study evaluated the antioxidant capacity of similar compounds using DPPH and ABTS assays, finding substantial inhibition rates comparable to established antioxidants like Trolox .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution at the pyrimidinone C2 position. Key steps include:
- Step 1 : Prepare the pyrimidinone core via cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions (e.g., acetic acid) .
- Step 2 : Introduce the sulfanylacetic acid moiety via thiol-Michael addition or nucleophilic displacement, using catalysts like triethylamine in DMF or dichloromethane .
- Optimization : Yield (60–85%) depends on temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents. Purity is enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR identify key signals: pyrimidinone C=O (~170 ppm), hydroxyl proton (δ 12–13 ppm), and isopropyl methyl groups (δ 1.2–1.4 ppm) .
- IR : Stretching vibrations for C=O (1650–1700 cm), S–C (650–750 cm), and O–H (3200–3400 cm) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 259.08 (calculated for CHNOS) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH-coupled dehydrogenase inhibition) at 10–100 µM concentrations. Monitor IC values .
- Antimicrobial Testing : Conduct microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 24–48 hr exposure; compare to positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying this compound’s interaction with bacterial dihydrofolate reductase (DHFR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses, focusing on hydrogen bonds with DHFR active-site residues (e.g., Asp27, Leu28) .
- Kinetic Studies : Measure values via steady-state kinetics (Lineweaver-Burk plots) to assess competitive/non-competitive inhibition .
- Mutagenesis : Validate binding hypotheses by testing DHFR mutants (e.g., Asp27Ala) for reduced inhibition .
Q. How can solubility and stability challenges be addressed for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (DMSO:PBS, ≤10% v/v) or cyclodextrin inclusion complexes. Adjust pH to 7–8 for sodium salt formation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH, 1–3 months) with HPLC monitoring. Oxidative degradation pathways dominate; add antioxidants (e.g., BHT) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting improved potency?
- Methodological Answer :
- Substituent Variation : Replace isopropyl with bulkier groups (e.g., tert-butyl) to enhance hydrophobic interactions. Modify the acetic acid chain to amides or esters for better membrane permeability .
- Bioisosteres : Substitute the sulfanyl group with selenyl or methylene to assess electronic effects on binding .
- 3D-QSAR : Generate CoMFA/CoMSIA models using IC data from analogs to predict activity cliffs .
Q. How should researchers resolve contradictory data on this compound’s anti-inflammatory activity across studies?
- Methodological Answer :
- Purity Analysis : Verify compound purity (>95%) via HPLC-UV and LC-MS. Trace impurities (e.g., unreacted starting materials) may artifactually modulate COX-2 activity .
- Assay Standardization : Replicate studies using identical protocols (e.g., LPS-induced TNF-α suppression in RAW 264.7 cells) and controls (e.g., dexamethasone) .
- Metabolite Profiling : Identify active metabolites (e.g., via liver microsome incubation) that may contribute to observed discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
